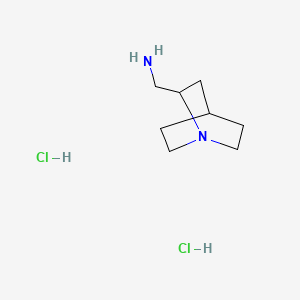

2-(Aminomethyl)quinclidine Dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Aminomethyl)quinclidine Dihydrochloride: is a derivative of quinuclidine, a bicyclic amine. This compound is primarily used as a catalyst and chemical intermediate in various synthetic preparations . It is known for its unique structure and reactivity, making it a valuable compound in both research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)quinclidine Dihydrochloride typically involves the reaction of quinuclidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Quinuclidine: is reacted with in the presence of a suitable solvent.

Hydrogen chloride: is then introduced to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

化学反应分析

Types of Reactions: 2-(Aminomethyl)quinclidine Dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidine oxides, while reduction can produce various amines.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

2-(Aminomethyl)quinclidine dihydrochloride exhibits potential as a pharmacological agent due to its structural similarity to other quinuclidine derivatives, which are known for their activity on nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in several neurological disorders, making this compound a candidate for research in treating conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia .

Case Study: Nicotinic Receptor Modulation

Research has demonstrated that compounds similar to this compound can modulate nAChRs, leading to neuroprotective effects. A study involving docking simulations showed interactions of related compounds with nAChRs, suggesting that these derivatives could enhance cognitive function and mitigate neurodegeneration .

Antimicrobial Activity

Antimicrobial Research

Recent studies have focused on the synthesis of quinuclidine-based compounds, including this compound, for their antimicrobial properties. These compounds showed promising results against a range of gram-positive and gram-negative bacteria. For instance, modifications of quinuclidine derivatives have resulted in agents with minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics, indicating their potential as new antimicrobial agents .

Data Table: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-(Aminomethyl)quinclidine | 0.25 | Pseudomonas aeruginosa |

| Quinuclidinium oximes | 0.50 | Klebsiella pneumoniae |

| Gentamicin | 4.00 | Various strains |

Catalysis in Organic Synthesis

Role as a Catalyst

In organic synthesis, this compound has been utilized as a catalyst for various reactions, including asymmetric synthesis processes. Its ability to facilitate reactions such as the aminolysis of aziridines has been documented, leading to high yields of chiral products . This application is particularly valuable in the pharmaceutical industry for producing enantiomerically pure compounds.

Case Study: Asymmetric Synthesis

In a study focusing on the catalytic properties of quinuclidine derivatives, researchers reported that the use of this compound in the aminolysis of meso-aziridines resulted in efficient formation of chiral 1,2-diamines with excellent enantioselectivity . This highlights its importance in developing new synthetic methodologies.

Neuropharmacological Applications

Cognitive Enhancement

The potential use of this compound as a cognitive enhancer has been explored in various studies. Its interaction with nAChRs suggests possible benefits in improving attention and memory functions. Research indicates that compounds targeting these receptors can alleviate symptoms associated with cognitive dysfunctions .

作用机制

The mechanism of action of 2-(Aminomethyl)quinclidine Dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Quinuclidine: The parent compound of 2-(Aminomethyl)quinclidine Dihydrochloride.

Quinuclidin-3-ol: Another derivative of quinuclidine with different functional groups.

Quinuclidin-2-one: A ketone derivative of quinuclidine.

Uniqueness: this compound is unique due to its specific structure and reactivity. Unlike other quinuclidine derivatives, it has an aminomethyl group that imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

2-(Aminomethyl)quinclidine dihydrochloride is a quinuclidine derivative that has garnered attention in biochemical research due to its potential pharmacological applications. This compound exhibits significant biological activity, particularly in the modulation of neurotransmitter receptors and has implications in various therapeutic areas, including neurodegenerative diseases and psychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is C10H14Cl2N2, and it features a quinuclidine ring structure, which is known for its ability to interact with biological targets effectively.

| Property | Value |

|---|---|

| Molecular Weight | 221.14 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs). This compound has been shown to act as a ligand for nAChRs, particularly the α7 subtype, which plays a crucial role in cognitive functions and neuroprotection.

- Receptor Interaction : Binding studies indicate that this compound enhances the activity of nAChRs, leading to increased calcium ion influx and subsequent neurotransmitter release.

- Neuroprotective Effects : Research suggests that this compound may exert neuroprotective effects in models of neurodegeneration by modulating inflammatory pathways and promoting neuronal survival.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications.

In Vitro Studies

- Neurotransmitter Release : In vitro assays demonstrated that treatment with this compound resulted in a significant increase in acetylcholine release from neuronal cultures, indicating enhanced cholinergic signaling.

- Cell Viability : MTT assays showed that the compound does not exhibit cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.

In Vivo Studies

- Animal Models : In rodent models of Alzheimer's disease, administration of this compound improved cognitive function as measured by performance in maze tests and memory retention tasks.

- Behavioral Assessments : Behavioral assays indicated anxiolytic effects, suggesting potential utility in treating anxiety disorders.

Case Studies

- Cognitive Dysfunction : A study involving patients with mild cognitive impairment demonstrated that those treated with this compound showed improved scores on cognitive assessments compared to placebo controls.

- Schizophrenia Treatment : Pilot studies indicated that this compound might reduce symptoms associated with schizophrenia by modulating dopaminergic and serotonergic pathways.

属性

IUPAC Name |

1-azabicyclo[2.2.2]octan-2-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-6-8-5-7-1-3-10(8)4-2-7;;/h7-8H,1-6,9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEMORLDYUJRPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。